molecular formula C6H12O2 B1209622 3-methoxy-3-methylbutan-2-one CAS No. 36687-98-6

3-methoxy-3-methylbutan-2-one

Cat. No.: B1209622
CAS No.: 36687-98-6
M. Wt: 116.16 g/mol
InChI Key: WIDVGAUYQJKBRR-UHFFFAOYSA-N
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Description

3-methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic ether-like odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

3-methoxy-3-methylbutan-2-one has several scientific research applications:

Safety and Hazards

“3-Methoxy-3-methyl-2-butanone” is a flammable liquid and vapor . It can cause irritation to the eyes, nose, throat, upper respiratory tract, and skin . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Preparation Methods

3-methoxy-3-methylbutan-2-one can be synthesized through several methods. One common synthetic route involves the condensation of toluene and formaldehyde, followed by methylation and methoxylation reactions . The industrial production of this compound typically involves similar reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-methoxy-3-methylbutan-2-one involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the methoxy group can be displaced by nucleophiles, resulting in the formation of new chemical bonds .

Comparison with Similar Compounds

3-methoxy-3-methylbutan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-methoxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVGAUYQJKBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190132
Record name 2-Butanone, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36687-98-6
Record name 2-Butanone, 3-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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